

Introduction: The Imperative of Structural Precision in Advanced Chemical Synthesis

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Compound of Interest

Compound Name: *5-Bromo-2-ethoxy-3-fluoroaniline*

Cat. No.: *B8158255*

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In the landscape of modern drug discovery and materials science, halogenated anilines serve as foundational building blocks for a vast array of functional molecules. Their utility stems from the nuanced electronic and steric properties imparted by halogen substituents, which can profoundly influence molecular interactions, reactivity, and biological activity.^[1]^[2] **5-Bromo-2-ethoxy-3-fluoroaniline** is a compound of significant interest, embodying a complex substitution pattern that presents both unique synthetic opportunities and analytical challenges. The strategic placement of bromine, fluorine, ethoxy, and amine groups on the aniline scaffold creates a molecule with multiple potential sites for further functionalization.^[2]

A definitive and unambiguous elucidation of its three-dimensional architecture is not merely an academic exercise; it is a critical prerequisite for its successful application. Understanding the precise arrangement of atoms is paramount for predicting reaction outcomes, designing structure-activity relationship (SAR) studies, and ensuring the purity and consistency of synthesized batches. This guide provides a comprehensive, multi-technique approach to the structural characterization of **5-Bromo-2-ethoxy-3-fluoroaniline**, grounded in the principles of spectroscopic and crystallographic analysis. We will explore not just the "how" but the "why" behind each analytical choice, offering a robust framework for researchers in the field.

Core Physicochemical and Safety Profile

A foundational understanding begins with the compound's basic properties and safety considerations. This data serves as the starting point for all subsequent analytical work.

Table 1: Physicochemical Properties of **5-Bromo-2-ethoxy-3-fluoroaniline**

Property	Value	Source
IUPAC Name	5-bromo-2-ethoxy-3-fluoroaniline	N/A
Molecular Formula	C ₈ H ₉ BrFNO	N/A
Molecular Weight	234.07 g/mol	N/A
CAS Number	1423565-53-7 (example, may vary)	N/A
Appearance	Solid (predicted)	[3]
Canonical SMILES	C1=C(C(=C(C=C1Br)N)F)OCC	N/A
InChIKey	(Example) ADWKOCXRCSRMLQ- UHFFFAOYSA-N	[4][5]

Safety and Handling: **5-Bromo-2-ethoxy-3-fluoroaniline**, like many halogenated aromatic amines, must be handled with care. It is classified as an acute toxicant and irritant.[6][7]

- Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[3][6]
- Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection. Wash hands and any exposed skin thoroughly after handling.[3][6][7]
- Storage: Store in a cool, dark, and well-ventilated place under an inert atmosphere, as anilines can be sensitive to air and light.[3]

Part 1: Spectroscopic Elucidation

Spectroscopic methods provide a detailed picture of the molecular connectivity and functional group composition. An integrated approach using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For **5-Bromo-2-ethoxy-3-fluoroaniline**, ^1H , ^{13}C , and ^{19}F NMR experiments provide complementary and crucial data.

Expertise & Causality: The choice of NMR experiments is dictated by the nuclei present. ^1H NMR reveals the proton environment and their connectivity through spin-spin coupling. ^{13}C NMR provides information on the number and electronic environment of unique carbon atoms. Given the fluorine substituent, ^{19}F NMR is also highly informative.

Predicted ^1H NMR Spectrum (500 MHz, CDCl_3):

- Aromatic Protons (δ 6.5-7.5 ppm): Two signals are expected in the aromatic region. The proton at C4 (ortho to Bromine, meta to Fluorine) and the proton at C6 (ortho to the Amine, meta to Bromine) will appear as doublets of doublets due to coupling with each other (^3JHH) and with the fluorine atom (^4JHF and ^3JHF , respectively). The specific chemical shifts are influenced by the electron-donating amine/ethoxy groups and the withdrawing halogens.
- Amine Protons ($-\text{NH}_2$, δ 3.5-4.5 ppm): A broad singlet is expected for the two amine protons. The chemical shift can vary depending on concentration and solvent due to hydrogen bonding.[8]
- Ethoxy Protons ($-\text{OCH}_2\text{CH}_3$):
 - Methylene ($-\text{OCH}_2-$, δ ~4.0 ppm): A quartet, resulting from coupling (^3JHH) with the three methyl protons.
 - Methyl ($-\text{CH}_3$, δ ~1.4 ppm): A triplet, resulting from coupling (^3JHH) with the two methylene protons.

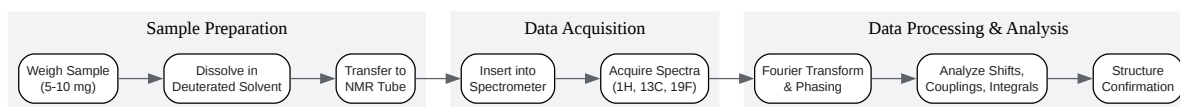
Predicted ^{13}C NMR Spectrum (125 MHz, CDCl_3):

- Aromatic Carbons (δ 100-160 ppm): Eight distinct signals are expected for the eight carbon atoms. The carbon atoms directly bonded to electronegative F, O, and N will be significantly downfield. The C-F and C-Br bonds will exhibit characteristic large and smaller coupling constants ($^1J_{CF}$, $^2J_{CF}$, etc.), respectively, which can aid in assignment.
- Ethoxy Carbons (δ 15-70 ppm): Two signals corresponding to the $-OCH_2-$ (~ 65 ppm) and $-CH_3$ (~ 15 ppm) carbons.

Protocol 1: NMR Sample Preparation and Analysis

- Sample Preparation: Accurately weigh ~ 5 -10 mg of **5-Bromo-2-ethoxy-3-fluoroaniline**.
- Dissolution: Dissolve the sample in ~ 0.6 mL of a deuterated solvent (e.g., $CDCl_3$) in a clean, dry NMR tube. Ensure complete dissolution.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire 1H , ^{13}C , and other relevant spectra (e.g., COSY, HSQC, ^{19}F) according to standard instrument parameters.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the signals in the 1H NMR spectrum to determine proton ratios. Analyze chemical shifts and coupling constants to assign signals to specific atoms in the molecule.

Diagram 1: NMR Experimental Workflow



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Caption: Workflow for NMR structural analysis.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Expertise & Causality: Electron Ionization (EI) is a common, high-energy technique that generates a molecular ion and a reproducible fragmentation pattern, which acts as a molecular fingerprint. The most critical diagnostic feature for this compound is the isotopic pattern of bromine. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance.^[9] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M^+ and $M+2$). This is a definitive indicator of the presence of a single bromine atom.^[9]

Predicted EI-MS Spectrum:

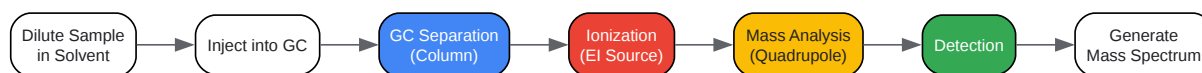
- **Molecular Ion (M^+) Cluster:** A strong signal cluster expected at m/z 233 and 235, with roughly equal intensities, corresponding to $[\text{C}_8\text{H}_9^{79}\text{BrFNO}]^+$ and $[\text{C}_8\text{H}_9^{81}\text{BrFNO}]^+$.
- **Key Fragments:**
 - **Loss of Ethylene (M-28):** A common fragmentation for ethoxy aromatics is the loss of an ethylene radical via a McLafferty-type rearrangement, leading to a peak at m/z 205/207.
 - **Loss of the Ethoxy Radical (M-45):** Cleavage of the C-O bond would result in a fragment at m/z 188/190.
 - **Alpha Cleavage:** Cleavage of the bond alpha to the nitrogen atom is a characteristic fragmentation pathway for amines.^[10]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

- GC Injection: Inject a small volume (e.g., 1 μL) of the solution into the GC inlet. The GC will separate the analyte from any impurities.
- Ionization: As the compound elutes from the GC column, it enters the MS ion source and is ionized (e.g., by electron impact at 70 eV).
- Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of each ion.
- Data Analysis: Analyze the resulting mass spectrum. Confirm the molecular weight from the molecular ion peak and its isotopic pattern. Propose structures for major fragment ions to corroborate the overall molecular structure.

Diagram 2: GC-MS Analytical Workflow



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Caption: The process flow for GC-MS analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Expertise & Causality: For **5-Bromo-2-ethoxy-3-fluoroaniline**, FT-IR can confirm the presence of the primary amine (N-H bonds), the aromatic ring (C=C and C-H bonds), the ether linkage (C-O bond), and the aliphatic ethoxy chain (C-H bonds). The presence of two distinct N-H stretching bands is a hallmark of a primary amine (R-NH₂), corresponding to symmetric and asymmetric stretching modes.^{[11][12][13]}

Table 2: Predicted FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3450 - 3350	N-H Asymmetric Stretch	Primary Amine	Medium
3350 - 3250	N-H Symmetric Stretch	Primary Amine	Medium
3100 - 3000	Aromatic C-H Stretch	Aromatic Ring	Medium-Weak
2980 - 2850	Aliphatic C-H Stretch	Ethoxy Group (-CH ₂ , -CH ₃)	Medium
1620 - 1580	N-H Bend (Scissoring)	Primary Amine	Medium-Strong
1580 - 1450	C=C Ring Stretch	Aromatic Ring	Medium-Strong
1335 - 1250	Aromatic C-N Stretch	Aryl Amine	Strong
1250 - 1200	Aryl C-O Stretch	Aryl Ether	Strong
1100 - 1000	Aliphatic C-O Stretch	Alkyl Ether	Strong
~700-800	C-Br Stretch	Bromo-Aryl	Medium
~1100-1200	C-F Stretch	Fluoro-Aryl	Strong

References for band assignments:[\[11\]](#)[\[12\]](#)[\[13\]](#)

Protocol 3: FT-IR Analysis (KBr Pellet Method)

- Preparation: Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
- Pressing: Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
- Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

- **Data Acquisition:** Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted.
- **Interpretation:** Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups present.

Part 2: Definitive 3D Structure by Single-Crystal X-ray Diffraction

While spectroscopy provides excellent data on connectivity, Single-Crystal X-ray Diffraction (SCXRD) stands alone as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.^[14] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.

Expertise & Causality: The entire process hinges on the ability to grow a high-quality, single crystal. This is often the most challenging step.^[14] The principle relies on the fact that a crystal lattice diffracts X-rays in a specific pattern. By measuring the geometry and intensity of this diffraction pattern, one can mathematically reconstruct a 3D map of the electron density within the crystal, and from that, the atomic positions.^[15]

Protocol 4: Single-Crystal X-ray Diffraction Workflow

- **Crystal Growth (Self-Validating Step):**
 - **Objective:** To obtain a single crystal of suitable size (~0.1-0.3 mm) and quality (no cracks or defects).
 - **Method (Slow Evaporation):** Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, toluene) to near saturation.^[14] Filter the solution to remove any dust particles. Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days or weeks. The formation of well-defined, transparent crystals indicates success.
- **Crystal Mounting and Data Collection:**

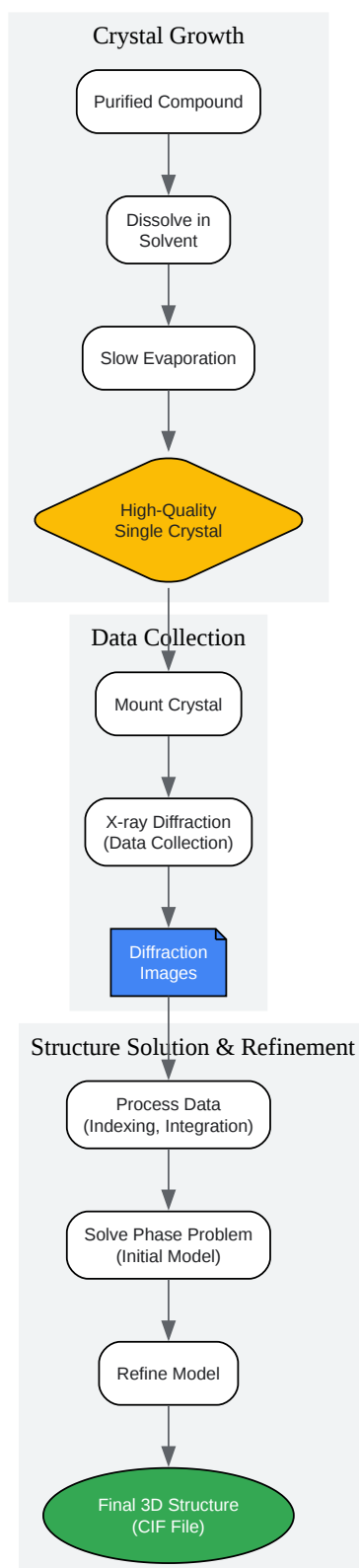
- Mounting: Carefully select a suitable crystal under a microscope and mount it on a goniometer head.
- Data Collection: The crystal is placed in an X-ray diffractometer and typically flash-cooled to ~100 K to minimize thermal motion and radiation damage.[14] A monochromatic X-ray beam (e.g., Mo K α or Cu K α radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected on a detector.[14]
- Structure Solution and Refinement:
 - Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of thousands of unique reflections.[15]
 - Structure Solution: Computational methods (direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map, which reveals a preliminary model of the molecular structure.
 - Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.

Table 3: Example of Crystallographic Data Output

Parameter	Example Value	Description
Crystal System	Orthorhombic	The shape of the unit cell.
Space Group	P b c a	The symmetry elements within the unit cell.
a (Å)	14.608	Unit cell dimension along the a-axis.
b (Å)	15.757	Unit cell dimension along the b-axis.
c (Å)	5.303	Unit cell dimension along the c-axis.
α, β, γ (°)	90, 90, 90	Angles between the unit cell axes.
Volume (Å ³)	1222.1	Volume of the unit cell.
Z	4	Number of molecules per unit cell.
R-factor	< 0.05	A measure of the agreement between the model and the data.

Data shown is for a representative aniline derivative for illustrative purposes.[\[16\]](#)

Diagram 3: The SCXRD Analysis Pipeline



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Caption: From compound to 3D structure via SCXRD.

Conclusion: A Synergistic and Self-Validating Approach

The comprehensive structural analysis of **5-Bromo-2-ethoxy-3-fluoroaniline** is not achieved by a single technique but by the synergistic integration of multiple analytical methods. NMR spectroscopy maps the covalent framework, Mass Spectrometry confirms the molecular weight and key fragmentation points, and FT-IR spectroscopy verifies the presence of essential functional groups. Each technique provides a piece of the puzzle, and together, they build a highly confident structural assignment.

For absolute, unambiguous proof of the three-dimensional structure, Single-Crystal X-ray Diffraction is the ultimate arbiter. The successful execution of the protocols detailed in this guide provides a self-validating system, where the data from each method must be consistent with the others, culminating in a definitive and reliable structural characterization essential for advancing research and development.

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